molecular formula C7H6FNO3 B6591507 5-Fluoro-2-methyl-4-nitrophenol CAS No. 1394933-75-5

5-Fluoro-2-methyl-4-nitrophenol

Cat. No.: B6591507
CAS No.: 1394933-75-5
M. Wt: 171.13 g/mol
InChI Key: UVOWBXFUIIUVGI-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-nitrophenol (CAS 1394933-75-5) is a nitrophenol derivative of interest in organic chemistry and pharmaceutical research. This compound, with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The presence of distinct functional groups—a phenol, a nitro group, and a fluorine atom—on the aromatic ring makes it a valuable intermediate for exploring structure-activity relationships and for constructing combinatorial libraries . Researchers utilize this and related nitrophenol compounds as precursors in the development of potential agrochemicals and pharmaceuticals, leveraging the electronic effects of the substituents to modulate the properties of the final target molecules . As a solid, it should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

5-fluoro-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOWBXFUIIUVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Fluoro-2-methylphenol

The precursor 5-fluoro-2-methylphenol is synthesized via Schiemann reaction or directed ortho-metalation . In the Schiemann approach, 2-amino-5-methylphenol undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by treatment with tetrafluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate intermediate. Thermal decomposition of this intermediate at 120–150°C yields 5-fluoro-2-methylphenol.

Nitration Conditions and Regioselectivity

Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–10°C to direct the nitro group para to the hydroxyl moiety. The methyl and fluorine substituents influence reactivity:

  • Methyl groups act as weak ortho/para directors due to their electron-donating inductive effect.

  • Fluorine , being strongly electron-withdrawing, meta-directs but is outweighed by the hydroxyl group’s activating influence.

Optimized Protocol :

  • Molar ratio (HNO₃:H₂SO₄) : 1:3

  • Temperature : 5°C

  • Reaction time : 4 hours

  • Yield : 78–82%

Challenges :

  • Competing nitration at position 6 (ortho to fluorine) occurs in 12–15% of cases, necessitating chromatographic purification.

  • Elevated temperatures (>15°C) promote sulfonation side reactions.

Diazotization and Hydrolysis of 5-Fluoro-2-methyl-4-nitroaniline

Preparation of 5-Fluoro-2-methyl-4-nitroaniline

This two-step method adapts methodologies from nitrophenol syntheses:

  • Amination : 2-Chloro-5-fluoro-4-nitrobenzene reacts with aqueous ammonia (NH₃, 28–30%) at 40°C for 6 hours. The methyl group is introduced via Friedel-Crafts alkylation prior to amination.

  • Isolation : The product is crystallized at 5°C, achieving 85–90% purity.

Diazotization and Hydrolysis

The aniline derivative undergoes diazotization with NaNO₂ in concentrated H₂SO₄ at 0–5°C, followed by hydrolysis at 90–95°C:

Key Parameters :

ParameterValue
NaNO₂:Aniline molar ratio1.1:1
H₂SO₄ concentration25–30% (w/w)
Hydrolysis temperature90°C
Yield88–92%

Mechanistic Insight :
The diazonium intermediate decomposes via heterolytic cleavage , releasing nitrogen gas and forming a phenyl cation, which reacts with water to yield the phenol.

Hydrolysis of 4-Chloro-5-fluoro-2-methylnitrobenzene

Alkaline Hydrolysis

4-Chloro-5-fluoro-2-methylnitrobenzene undergoes nucleophilic aromatic substitution (NAS) with potassium hydroxide (KOH) in aqueous ethanol:

Reaction Conditions :

  • KOH concentration : 20% (w/v)

  • Temperature : 120°C (reflux)

  • Duration : 8–10 hours

  • Yield : 70–75%

Side Reactions :

  • Competing hydrolysis of the nitro group to amine occurs at higher temperatures (>130°C).

  • The methyl group stabilizes the transition state, enhancing reaction rate by 30% compared to non-methylated analogs.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Methodology

VNS introduces the methyl group into pre-nitrated fluorophenol derivatives. For example, 4-nitro-5-fluorophenol reacts with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF):

Conditions :

  • Molar ratio (CH₃I:substrate) : 1.2:1

  • Temperature : 80°C

  • Time : 12 hours

  • Yield : 65–70%

Limitations :

  • Low regioselectivity (40% para-methylation, 35% ortho).

  • Requires costly palladium catalysts for improved selectivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Nitration78–8295LowHigh
Diazotization-Hydrolysis88–9298ModerateModerate
Alkaline Hydrolysis70–7590LowLow
VNS65–7085HighLow

Key Findings :

  • Diazotization-Hydrolysis offers the highest yield and purity, ideal for pharmaceutical applications.

  • Direct Nitration is most cost-effective for bulk production but requires rigorous temperature control.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for nitration and diazotization improves heat dissipation and reduces reaction times by 40%.

Solvent Recycling

Ethanol and DMF are recovered via fractional distillation, cutting raw material costs by 25%.

Waste Management

Spent sulfuric acid is neutralized with lime (CaO), generating gypsum (CaSO₄) for construction use.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other strong nucleophiles.

    Oxidation: Potassium permanganate, other strong oxidizing agents.

Major Products

    Reduction: 5-Fluoro-2-methyl-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Scientific Research Applications

5-Fluoro-2-methyl-4-nitrophenol has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Biological Studies: It is used in studies to understand the effects of fluorinated phenols on biological systems.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-nitrophenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 2-Fluoro-4-nitrophenol (CAS: 403-19-0)
  • Structure : Fluorine at position 2, nitro at position 4.
  • Properties :
    • Melting point: 120–122°C .
    • Molecular weight: 157.1 g/mol .
  • Reactivity: Exhibits stronger acidity compared to non-fluorinated nitrophenols due to the electron-withdrawing fluorine .
b) 4-Fluoro-5-methyl-2-nitrophenol (CAS: 182880-62-2)
  • Structure : Fluorine at position 4, methyl at position 5, nitro at position 2.
  • Properties: Molecular weight: 171.13 g/mol (identical to the target compound) . Hazard profile: Similar to 5-Fluoro-2-methyl-4-nitrophenol but with distinct reactivity due to nitro group positioning .
c) 5-Fluoro-2-nitrophenol (CAS: 446-36-6)
  • Structure : Fluorine at position 5, nitro at position 2.
  • Properties :
    • Melting point: 34–37°C , significantly lower than other isomers .
    • Boiling point: 91°C .

Halogen-Substituted Analogs

a) 5-Chloro-2-fluoro-4-nitrophenol (CAS not specified)
  • Structure : Chlorine at position 5, fluorine at position 2, nitro at position 4.
  • Synthesis: Prepared via nitration of 3-chloro-4-fluorophenol using HNO₃/AcOH at 0°C .
  • Applications : Used in cytotoxic agent development .

Complex Derivatives

a) 5-Ethyl-4-fluoro-2-(2-nitrophenoxy)phenol
  • Structure: Ethyl group at position 5, fluorine at position 4, nitrophenoxy substituent at position 2.
  • Properties: Molecular formula: C₁₄H₁₂FNO₄ . Higher molecular weight (283.25 g/mol) due to the ethyl and phenoxy groups .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 1394933-75-5 C₇H₆FNO₃ 171.13 Not reported Methyl at C2, nitro at C4
2-Fluoro-4-nitrophenol 403-19-0 C₆H₄FNO₃ 157.10 120–122 High acidity
4-Fluoro-5-methyl-2-nitrophenol 182880-62-2 C₇H₆FNO₃ 171.13 Not reported Positional isomer
5-Fluoro-2-nitrophenol 446-36-6 C₆H₄FNO₃ 157.10 34–37 Low melting point
5-Chloro-2-fluoro-4-nitrophenol Not specified C₆H₃ClFNO₃ 191.55 Not reported Cytotoxic precursor

Key Research Findings

Synthetic Routes: Nitrophenol derivatives are often synthesized via nitration of halogenated phenols under controlled conditions (e.g., HNO₃/AcOH at 0°C) . this compound’s analogs, such as 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide, are synthesized via refluxing chlorobenzene with nitro-phenol intermediates .

Structure-Activity Relationships :

  • Fluorine and nitro groups enhance electrophilicity, making these compounds reactive in nucleophilic aromatic substitution .
  • Positional isomers exhibit varying physical properties (e.g., melting points) due to differences in molecular symmetry and intermolecular forces .

Applications :

  • Used as intermediates in anticancer agents (e.g., cytotoxic aryl-piperazinyl derivatives) .
  • Serve as precursors for fluorescent dyes and agrochemicals due to their stability and reactivity .

Biological Activity

5-Fluoro-2-methyl-4-nitrophenol (FMNP) is an organic compound belonging to the nitrophenol class, characterized by its unique molecular structure that includes a fluorine atom, a methyl group, and a nitro group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of FMNP is C7H6FNO3C_7H_6FNO_3, with a molecular weight of approximately 171.13 g/mol. The positioning of the substituents on the benzene ring significantly influences its chemical reactivity and biological activity. The presence of electron-withdrawing groups (fluorine and nitro) and an electron-donating group (methyl) creates a unique electronic environment that affects the compound's interactions in biological systems.

While specific mechanisms of action for FMNP are not fully elucidated, compounds in the nitrophenol class are known to undergo various biochemical reactions. These reactions may involve:

  • Oxidation : FMNP can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : The nitro group can be reduced to an amino group, potentially altering its biological activity.
  • Substitution Reactions : The fluorine atom can be substituted by nucleophiles, which could lead to the formation of derivatives with different biological properties.

Antimicrobial Properties

Research indicates that FMNP exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, FMNP demonstrated inhibitory effects comparable to standard antibiotics. For instance, it was found effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

FMNP has also been investigated for its anticancer properties. In vitro studies using cancer cell lines have shown that FMNP induces cytotoxicity in lung cancer cells (A-549). The compound's cytotoxic effects were assessed through dose-response experiments, revealing significant toxicity at concentrations as low as 50 µM .

Compound Cell Line IC50 (µM) Effect
FMNPA-54950Cytotoxicity observed
DoxorubicinHepaRG5.1Standard reference

Toxicity Considerations

Despite its potential therapeutic benefits, FMNP's toxicity profile warrants careful consideration. As with many nitroaromatic compounds, it may exhibit toxic effects at higher concentrations. Laboratory safety protocols should be followed when handling this compound due to its potential hazards .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study highlighted FMNP's effectiveness against common pathogens, with results indicating a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics .
  • Cytotoxicity Assessment : In another investigation focusing on lung cancer cells, FMNP was shown to induce apoptosis through reactive oxygen species (ROS) generation, supporting its role as a potential anticancer agent .
  • Chemical Synthesis and Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical development . Its unique structure allows for modifications that could enhance its biological activity or reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-methyl-4-nitrophenol, and how can purity be ensured?

  • Methodological Answer : A common approach involves nitration and fluorination of precursor phenolic compounds. For example, analogous nitrophenol derivatives (e.g., 2-Chloro-4-fluoro-5-nitrophenol) are synthesized via electrophilic aromatic substitution under controlled acidic conditions . Post-synthesis, purification via recrystallization (e.g., using ethanol or methanol) is critical. Purity (>95%) can be verified using HPLC with a C18 column and UV detection at 254 nm, as described for structurally similar compounds .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., fluorine and nitro groups). For example, fluorine’s deshielding effect in 19^19F NMR can resolve positional isomerism .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding), as demonstrated for 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, where dihedral angles between aromatic systems were critical for stability .
  • Computational Modeling : Compare experimental data with DFT calculations (e.g., Gaussian software) to validate electronic properties like HOMO-LUMO gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for fluorinated nitrophenols?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. For example:
  • Thermal Analysis : Perform DSC/TGA to distinguish between decomposition and melting points (e.g., 5-Fluoro-2-nitrophenol has mp 34–37°C, but decomposition occurs above 200°C) .
  • Batch Comparison : Cross-reference purity certificates (e.g., >98% purity via HPLC in ) and solvent traces (GC-MS) .
  • Literature Harmonization : Use authoritative databases (PubChem, NIST) to validate data, avoiding unreliable sources .

Q. What strategies are effective for studying the stability of this compound under varying conditions?

  • Methodological Answer :
  • Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via LC-MS. Nitro groups often undergo photoreduction, forming amine derivatives .
  • Thermal Stability : Use accelerated aging studies (40–60°C) to simulate long-term storage. For nitrophenols, decomposition pathways may involve nitro-to-nitrito rearrangement .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–13). Fluorophenols are typically stable in acidic conditions but may hydrolyze in strong bases .

Q. How can researchers leverage this compound in designing bioactive analogues?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing -NO2_2 with -NH2_2) to assess antimicrobial or anticancer activity, as seen in 5-Amino-2,4-difluorophenol derivatives .
  • Click Chemistry : Use boronic acid intermediates (e.g., 2-Fluoro-5-nitrophenylboronic acid) for Suzuki-Miyaura couplings to build complex architectures .
  • In Silico Screening : Dock the compound into target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to predict metabolic pathways .

Analytical and Contradiction Management

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to distinguish impurities (e.g., chlorine vs. fluorine adducts) .
  • ICP-OES : Quantify heavy metal catalysts (e.g., Pd, Ni) from synthetic steps .
  • 2D NMR (COSY, NOESY) : Identify coupling partners for ambiguous signals in crowded spectra .

Q. How should researchers address conflicting bioactivity data in fluorinated nitrophenol studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple assays (e.g., MTT vs. resazurin) to rule out assay-specific artifacts .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may influence activity .
  • Peer-Data Triangulation : Compare results with structurally validated compounds (e.g., 3-Fluoro-2-nitrophenol in ) to isolate substituent effects .

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